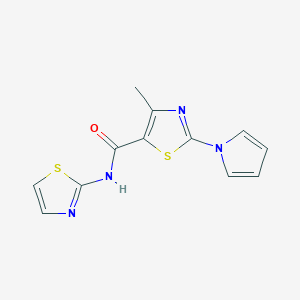![molecular formula C20H13BrN2O B5179740 2-amino-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5179740.png)
2-amino-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile is a heterocyclic compound that belongs to the class of 4H-chromenes. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the bromophenyl group and the benzo[h]chromene core structure makes this compound particularly interesting for various chemical and biological studies.
準備方法
The synthesis of 2-amino-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile typically involves a one-pot multicomponent reaction. This method includes the condensation of aromatic aldehydes, malononitrile, and cyclohexane-1,3-dione in the presence of a catalyst such as tetrabutylammonium hydrogen sulfate (TBAHS) under reflux conditions . This environmentally friendly procedure offers excellent yields and short reaction times. Industrial production methods may involve similar multicomponent reactions but on a larger scale, with optimizations for yield and purity.
化学反応の分析
2-amino-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Condensation: The compound can participate in condensation reactions with various aldehydes and ketones to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as piperidine, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-amino-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is related to its ability to disrupt tubulin polymerization, thereby blocking cell division during the metaphase stage . The compound may also interact with other cellular proteins and enzymes, leading to various biological effects.
類似化合物との比較
Similar compounds to 2-amino-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile include other 4H-chromene derivatives such as 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile and 2-amino-4-(3-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties
特性
IUPAC Name |
2-amino-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O/c21-17-8-4-3-7-14(17)18-15-10-9-12-5-1-2-6-13(12)19(15)24-20(23)16(18)11-22/h1-10,18H,23H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVVBQKJQDERJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CC=CC=C4Br)C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-[5-(hydroxymethyl)-2-furyl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5179664.png)
![ethyl 4-[3-(2-chlorophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B5179677.png)
![2,2-diallyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B5179680.png)
![4-ETHYL-5-METHYL-N-[(PYRIDIN-2-YL)METHYL]THIOPHENE-3-CARBOXAMIDE](/img/structure/B5179692.png)

![N,3,6,7-tetramethyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5179697.png)
![3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5179704.png)
![N-cyclopentyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5179707.png)
![4-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-(3-methoxybenzyl)-2-piperazinone](/img/structure/B5179718.png)
![6,7-dimethyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5179730.png)
![2-[4-bromo-2-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy]acetic acid](/img/structure/B5179735.png)
![4-[3-(4-Benzylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B5179738.png)
![5-[(Z)-2-(2,5-dimethoxyphenyl)ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B5179744.png)
![(3S)-3-[(5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)amino]-2-azepanone](/img/structure/B5179748.png)
